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molecular formula C14H15N3O2 B8586174 (+)-8-(Acetylamino)-4,4a,5,6-tetrahydrobenzo(h)cinnolin-3(2H)-one CAS No. 121866-03-3

(+)-8-(Acetylamino)-4,4a,5,6-tetrahydrobenzo(h)cinnolin-3(2H)-one

Cat. No. B8586174
M. Wt: 257.29 g/mol
InChI Key: BGYKFEZDXJOZNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04755511

Procedure details

In a manner similar to that described in Preparation 1(d), 6-acetamido-1-oxo-1,2,3,4-tetrahydro-2-naphthylacetamide (1.55 g) was converted into 6-acetamido4,4a,5,6-tetrahydrobenzo[h]cinnolin-3[2H]-one (0.2 g; mp 259°); ν(Nujol mull) 3330, 3215, 1655, 1610cm-1 ; M+ =257.
[Compound]
Name
1(d)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-acetamido-1-oxo-1,2,3,4-tetrahydro-2-naphthylacetamide
Quantity
1.55 g
Type
reactant
Reaction Step One
Name
6-acetamido4,4a,5,6-tetrahydrobenzo[h]cinnolin-3[2H]-one
Quantity
0.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[C:11](=O)[CH:10]([CH2:16][C:17]([NH2:19])=[O:18])[CH2:9][CH2:8]2)(=[O:3])[CH3:2].C([NH:23]C1C2C=CC=CC=2C2C(CC(=O)NN=2)C1)(=O)C>>[C:1]([NH:4][C:5]1[CH:14]=[CH:13][C:12]2[C:11]3[CH:10]([CH2:16][C:17](=[O:18])[NH:19][N:23]=3)[CH2:9][CH2:8][C:7]=2[CH:6]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
1(d)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
6-acetamido-1-oxo-1,2,3,4-tetrahydro-2-naphthylacetamide
Quantity
1.55 g
Type
reactant
Smiles
C(C)(=O)NC=1C=C2CCC(C(C2=CC1)=O)CC(=O)N
Step Two
Name
6-acetamido4,4a,5,6-tetrahydrobenzo[h]cinnolin-3[2H]-one
Quantity
0.2 g
Type
reactant
Smiles
C(C)(=O)NC1CC2CC(NN=C2C2=C1C=CC=C2)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(=O)NC=1C=CC2=C(CCC3CC(NN=C23)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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